molecular formula C13H8ClFO2 B1463513 2-Chloro-4-(4-fluorophenyl)benzoic acid CAS No. 728951-41-5

2-Chloro-4-(4-fluorophenyl)benzoic acid

Cat. No.: B1463513
CAS No.: 728951-41-5
M. Wt: 250.65 g/mol
InChI Key: HCKYAJFHYCUTRT-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a fluorophenyl group at the fourth position.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(4-fluorophenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to Bcl-2, a protein involved in regulating cell death, with a dissociation constant (K_D) of 400 μM . This interaction suggests that this compound may have potential as a selective anti-cancer agent by modulating apoptosis pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Bcl-2 can lead to the induction of apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound may alter metabolic pathways within the cell, impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to Bcl-2 inhibits the protein’s function, leading to the activation of apoptotic pathways . This inhibition can result in the downregulation of anti-apoptotic signals and the promotion of cell death in cancerous cells. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the context of cancer cell apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been shown to effectively induce apoptosis in cancer cells without significant toxicity . At higher dosages, toxic effects such as organ damage and adverse physiological responses have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, potentially leading to alterations in energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction proceeds under mild conditions, making it a convenient method for the preparation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-fluorophenyl)benzoic acid is unique due to the presence of both chlorine and fluorophenyl substituents, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYAJFHYCUTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673469
Record name 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728951-41-5
Record name 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere, 5 g (21.2 mmol) of 4-bromo-2-chlorobenzoic acid, 2.96 g (23.3 mmol) of 4-fluorophenylboronic acid and 31.8 ml (63.6 mmol) of aqueous sodium carbonate solution (2M) in suspension in 40 ml of toluene are introduced. Subsequently 0.80 g (0.70 mmol) of palladium tetrakis(triphenylphosphine) is added. The reaction mixture is subsequently refluxed overnight.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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